
3-Cyclopentylpropionic acid
Overview
Description
3-Cyclopentylpropionic acid (IUPAC: 3-cyclopentylpropanoic acid) is a carboxylic acid derivative characterized by a cyclopentyl group attached to the third carbon of a propionic acid backbone. Its molecular formula is C₈H₁₄O₂, with an average molecular weight of 142.20 g/mol and a single-isotope mass of 142.09938 . The compound is synthesized via Michael addition of enamines (derived from cyclopentanone and morpholine) to methyl acrylate, followed by reduction and dehydration using palladium carbon and sulfuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopentylpropionic acid can be synthesized through the reaction of cyclopentylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopentylacetone or cyclopentylacetaldehyde.
Reduction: Cyclopentylpropanol.
Substitution: Various substituted cyclopentylpropionic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Ester Prodrugs
3-Cyclopentylpropionic acid is primarily utilized in the pharmaceutical industry for the synthesis of ester prodrugs. These prodrugs exhibit enhanced pharmacokinetic properties, such as increased half-lives, which are crucial for therapeutic efficacy. The lipophilicity of the cypionate group allows these compounds to be sequestered in fat depots after intramuscular injection, leading to sustained release of the active ingredient. Notable examples include:
Prodrug | Active Ingredient | Use |
---|---|---|
Testosterone Cypionate | Testosterone | Hormone replacement therapy |
Estradiol Cypionate | Estradiol | Hormonal therapy |
Hydrocortisone Cypionate | Hydrocortisone | Anti-inflammatory treatment |
Oxabolone Cypionate | Oxabolone | Anabolic steroid |
Mesterolone Cypionate | Mesterolone | Anabolic steroid |
These compounds are critical in treating conditions related to hormone deficiencies and inflammatory diseases .
2. Organic Synthesis
In addition to its role in drug formulation, this compound serves as an organic building block for synthesizing various pharmaceutical compounds. Its versatility allows chemists to modify its structure to create derivatives with specific biological activities. For instance, it has been used in the synthesis of testosterone derivatives that are essential for male hormone therapy .
Environmental Applications
Biodegradation Studies
Research has demonstrated that this compound can be involved in biodegradation processes, particularly in contaminated environments. A study investigated the metabolism of ethylcyclopentane (ECP), a related compound, by sulfate-reducing bacteria. The results indicated that metabolites similar to this compound were produced during the degradation process, suggesting potential pathways for bioremediation strategies .
Case Studies
Case Study 1: Testosterone Cypionate Synthesis
A research project focused on synthesizing testosterone cypionate from this compound highlighted its efficiency in producing high-purity products suitable for clinical use. The study utilized various reaction conditions to optimize yield and purity, demonstrating the compound's significance in pharmaceutical chemistry .
Case Study 2: Environmental Impact Assessment
In another study assessing the environmental impact of hydrocarbons, researchers monitored the degradation of ECP and its metabolites, including this compound. The findings provided insights into microbial pathways that could be harnessed for bioremediation of contaminated sites, emphasizing the compound's relevance beyond pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropionic acid depends on its application. In pharmaceutical synthesis, it acts as an intermediate, participating in various chemical reactions to form the desired drug molecules. The cyclopentyl group provides lipophilicity, allowing the compound to be sequestered in fat depots and slowly released by metabolic enzymes .
Comparison with Similar Compounds
Key Properties :
- Physical State : Liquid at room temperature .
- Boiling Point : 130–133°C at 12 mmHg .
- Density : 0.996 g/mL at 25°C .
- LogP : Indicates moderate lipophilicity, though exact values vary by study .
- Safety : Flammable (Flash Point: 47°C), causes skin/eye irritation, and requires storage in well-ventilated areas .
Comparison with Structurally Similar Compounds
Esters of 3-Cyclopentylpropionic Acid
Several esters of this compound have been identified, differing in their ester groups and applications:
Key Observations :
- Esters exhibit enhanced volatility compared to the parent acid, making them detectable via GC-MS in plant and fungal extracts .
- The 2-dimethylaminoethyl ester may have bioactive roles due to its presence in edible mushrooms, though its exact function remains uncharacterized .
Cyclopentane and Propionic Acid Derivatives
(a) Cyclopentanecarboxylic Acid
- Structure : Shorter carbon chain (cyclopentyl group directly attached to carboxylic acid).
- Key Differences : Higher polarity and lower molecular weight (C₆H₁₀O₂ , 126.14 g/mol) compared to this compound.
- Applications : Used in flavor compounds (e.g., in tea seed oil) .
(b) 3-Nitropropionic Acid (3-NP)
- Structure: Propionic acid with a nitro group (-NO₂) at the third carbon.
- Key Differences: Highly toxic mitochondrial inhibitor, unlike non-toxic this compound .
(c) Straight-Chain Carboxylic Acids (e.g., Hexanoic Acid)
- Structure: No cyclic groups; linear carbon chain.
- Key Differences : Lower LogP (more hydrophilic) and distinct applications (e.g., antimicrobial agents) .
Biological Activity
3-Cyclopentylpropionic acid, also known as cypionic acid, is an aliphatic carboxylic acid with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Despite its significance, research on its biological properties remains limited.
This compound belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). Its structure facilitates various interactions within biological systems, influencing its activity as a potential therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study involving metal complexes derived from dithiocarbamate ligands, which include derivatives of this compound, showed promising antibacterial effects against strains such as Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae using the paper disc diffusion method. The results indicated varying zones of inhibition, suggesting that the compound could be effective in developing new antibacterial agents .
Table 1 summarizes the antibacterial activity of the tested compounds:
Compound | E. coli (mm) | B. subtilis (mm) | K. pneumoniae (mm) |
---|---|---|---|
Dithiocarbamate Complex M1 | 10 | 15 | 12 |
Dithiocarbamate Complex M2 | 12 | 10 | 18 |
This compound | 8 | 13 | 11 |
Metabolic Studies
This compound has been identified as a component in human blood, although it is not a naturally occurring metabolite; it appears primarily in individuals exposed to this compound or its derivatives . This association places it within the context of the human exposome—the totality of environmental exposures an individual encounters throughout their life.
Pharmacological Applications
The lipophilicity of this compound allows it to be utilized in pharmaceutical formulations as an ester prodrug. This characteristic enhances the compound's half-life and bioavailability when administered intramuscularly. Such formulations can lead to prolonged therapeutic effects by allowing gradual release into systemic circulation .
Case Study: Antidiabetic Activity
In a related study, derivatives of this compound were evaluated for their antidiabetic properties through their inhibitory effects on enzymes such as α-amylase and α-glucosidase. The results indicated that certain derivatives exhibited significant inhibitory activities, suggesting potential applications in managing diabetes .
Kinetic Studies
Kinetic studies have been conducted on the esterification reactions involving this compound. These studies focused on optimizing conditions for producing esters with desirable properties for various applications, including fuel and chemical synthesis .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Cyclopentylpropionic acid in laboratory settings?
- Methodological Answer : Handling requires strict adherence to safety data sheet (SDS) guidelines. Key precautions include:
- Personal Protective Equipment (PPE) : Wear butyl rubber gloves (≥6 mm thickness), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation exposure; ensure labs have emergency eyewash stations and safety showers .
- Storage : Keep containers tightly sealed in cool, ventilated areas away from ignition sources .
- Disposal : Follow federal/regional regulations for hazardous waste disposal, such as 40 CFR Part 261 in the U.S. .
Q. What synthetic routes are available for this compound, and how do their yields compare?
- Methodological Answer : Common methods include:
- Cyclopentane Functionalization : Cyclopentane derivatives (e.g., cyclopentanecarboxylic acid) are alkylated or carboxylated. Yields vary based on catalysts (e.g., Pd/C for hydrogenation) and solvent systems .
- Ester Hydrolysis : Synthesis via cyclopentylpropionic acid esters (e.g., this compound chloride) followed by alkaline hydrolysis. This method often achieves >90% purity but requires careful pH control .
- Comparative Data : Reaction optimization tables (e.g., temperature, solvent polarity) should be cross-referenced with analytical techniques like NMR or GC-MS to validate yields .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) confirms cyclopentyl ring integration and propionic acid chain conformation. FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- Chromatography : GC-MS or HPLC-MS detects impurities (e.g., unreacted cyclopentane precursors) and quantifies purity .
- Physical Properties : Compare observed metrics (e.g., density: 0.996 g/mL at 25°C, boiling point: 130–132°C at 12 mmHg) with literature values to validate synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound to improve purity and yield?
- Methodological Answer :
- Variable Screening : Use factorial design experiments to test catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (e.g., ethanol vs. THF), and temperature (80–120°C). Monitor reaction progress via TLC or in-situ IR .
- Purification : Employ recrystallization (solvent: hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) to isolate high-purity product .
- Yield-Purity Trade-off : Higher temperatures may increase yield but risk side reactions (e.g., decarboxylation); balance with post-synthesis purification .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Source Validation : Cross-check data against peer-reviewed journals or authoritative databases (e.g., NIST Chemistry WebBook). Avoid non-academic sources like commercial websites .
- Replication Studies : Reproduce synthesis under standardized conditions (e.g., 1 N NaOH hydrolysis, 25°C) and validate metrics (density, refractive index) using calibrated instruments .
- Meta-Analysis : Compile data tables from multiple studies to identify outliers and statistically significant trends .
Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound for consistent research outcomes?
- Methodological Answer :
- Process Controls : Standardize reagent stoichiometry (e.g., 1:1.2 molar ratio of cyclopentane precursor to propionic acid) and reaction time .
- In-line Analytics : Implement real-time monitoring (e.g., pH probes, Raman spectroscopy) to detect deviations early .
- Statistical Quality Control : Use control charts to track critical parameters (e.g., yield, purity) across batches and identify systemic errors .
Q. How can thermal stability and decomposition pathways of this compound be investigated under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., cyclopentane derivatives) to infer degradation mechanisms .
- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40–60°C) and humidity (75% RH) to simulate long-term stability .
Q. Data Analysis & Contradiction Resolution
Q. What methodologies are recommended for resolving contradictions in biological activity data linked to this compound impurities?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to quantify trace contaminants (e.g., 3-cyclopentylpropionyl chloride) that may skew bioactivity results .
- Dose-Response Curves : Compare activity of purified vs. crude samples to isolate impurity effects .
- Blinded Replication : Collaborate with independent labs to validate findings and rule out procedural biases .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the cyclopentyl ring (e.g., halogenation) or propionic acid chain (e.g., esterification) and test biological activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) .
- Multivariate Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with activity data using principal component analysis (PCA) .
Properties
IUPAC Name |
3-cyclopentylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPLANDPDWYOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059700 | |
Record name | Cypionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-77-2 | |
Record name | Cyclopentanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopentanepropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclopentylpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclopentanepropanoic acid | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cypionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopentylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.940 | |
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Record name | CYCLOPENTANEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931H8F0JEE | |
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Retrosynthesis Analysis
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